4-[3-(Trifluoromethyl)phenoxy]aniline (CAS 41605-31-6) is a fluorinated diaryl ether aniline building block featuring a meta-trifluoromethyl substituent on the phenoxy ring, with a molecular formula of C13H10F3NO and molecular weight of 253.22 g/mol [1]. This compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, where the combination of the aniline amino handle and the electron-withdrawing trifluoromethyl group at the 3-position enables downstream functionalization via amide coupling, urea formation, and diazotization reactions .
1
Workflow
Fluorinated diaryl ether aniline for amide coupling, urea formation, and diazotization sequences
2
Selection Context
Meta-CF3 substitution provides inductive electronic effects distinct from para-CF3 or non-fluorinated analogs
3
Procurement Relevance
Supports parallel synthesis and agrochemical lead optimization as a validated building block
[1] PubChem Compound Summary for CID 2760750, 4-(3-(Trifluoromethyl)phenoxy)aniline. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/2760750 View Source
Why 4-CF3 & Non-Fluorinated Analogs Fail
The meta-CF3 substitution pattern in 4-[3-(trifluoromethyl)phenoxy]aniline imparts distinct physicochemical and electronic properties that cannot be replicated by the para-CF3 isomer (CAS 57478-19-0) or the non-fluorinated 4-phenoxyaniline (CAS 139-59-3). The meta-trifluoromethyl group exerts primarily inductive electron-withdrawing effects (σm = 0.43) without the resonance contribution seen in the para isomer (σp = 0.54), resulting in a measurably less electron-deficient aniline nitrogen and altered nucleophilicity in downstream coupling reactions [1]. Quantitatively, the 3-CF3 isomer exhibits a lower boiling point (321.9 °C vs. 325.7 °C), a substantially lower melting point (58–62 °C vs. 70–80 °C), and lower measured LogP (2.35 vs. 2.58 on ChemSrc) compared to the 4-CF3 isomer, directly affecting handling, formulation, and solubility characteristics that are critical for reproducible synthetic workflows .
Para-CF3 Isomer (CAS 57478-19-0)
Different electronic profile (σp = 0.54 vs σm = 0.43) may alter aniline nucleophilicity and coupling kinetics. Higher melting point (70–80 °C) and LogP (2.58) may shift solubility and handling behavior.
Non-Fluorinated 4-Phenoxyaniline (CAS 139-59-3)
Lacks electron-withdrawing CF3 group; metabolic stability and lipophilicity-driven binding profiles may not transfer. Structural analog without fluorine cannot replicate trifluoromethyl-specific interactions.
Generic Aniline Building Blocks
May not reproduce the specific herbicidal comparator control profile or kinase scaffold geometry associated with the 3-CF3 phenoxy substitution pattern.
[1] PubChem Compound Summary for CID 2760750 (target) and CID 13041868 (3-[4-(trifluoromethyl)phenoxy]aniline isomer). National Center for Biotechnology Information. Computed XLogP3 values: 3.8 vs. 3.7. View Source
The 3-CF3 isomer exhibits a measurably lower boiling point than the 4-CF3 para isomer, reflecting different intermolecular interactions arising from the meta-substitution geometry. This directly impacts distillation-based purification strategies and thermal stability during solvent evaporation .
Boiling PointCross-study comparable
3-CF3 Isomer321.9 °C
4-CF3 Isomer325.7 °C
Lower boiling point supports distillation-based purification context
Computed values at 760 mmHg; specific thermal degradation risk requires individual review
4-[4-(Trifluoromethyl)phenoxy]aniline (CAS 57478-19-0): 325.7 ± 42.0 °C
Quantified Difference
3.8 °C lower for the 3-CF3 isomer
Conditions
Predicted/computed values at 760 mmHg (ChemSrc database)
Why This Matters
A lower boiling point facilitates solvent removal and distillation-based purification, potentially reducing thermal degradation risk during workup compared to the para isomer.
The 3-CF3 substitution yields a reproducibly lower LogP compared to the 4-CF3 analog across multiple measurement systems. The ChemSrc measured LogP shows a 0.23 unit difference (2.35 vs. 2.58), while computed XLogP3 values confirm a 0.1 unit difference (3.8 vs. 3.9) .
LipophilicityCross-study comparable
3-CF3 ChemSrcLogP 2.35
4-CF3 ChemSrcLogP 2.58
Reduced lipophilicity may improve aqueous solubility profile
ΔLogP = 0.23; drug-design context requires confirmatory assay data
Lower lipophilicity can translate to improved aqueous solubility and reduced non-specific protein binding in biological assays, making this isomer preferable for early-stage medicinal chemistry campaigns where solubility-limited performance is a concern.
LipophilicityADMEDrug design
Melting Point: 3-CF3 vs. 4-CF3
The 3-CF3 isomer melts at approximately 58–62 °C, significantly lower than the 70–80 °C melting range of the 4-CF3 para isomer. This physical state difference affects weighing accuracy, dissolution rate, and compatibility with automated liquid handling systems .
Melting PointCross-study comparable
58–62 °C vs. 70–80 °C
Lower range facilitates automated handling and melt-processing review
12–18 °C difference; source-specific ranges should be verified
Solid-state propertiesFormulationHandling
Evidence Dimension
Melting point
Target Compound Data
58–62 °C
Comparator Or Baseline
4-[4-(Trifluoromethyl)phenoxy]aniline (CAS 57478-19-0): 70–80 °C
Quantified Difference
12–18 °C lower melting range for the 3-CF3 isomer
Conditions
Reported melting ranges from chembk.com (target) and ChemSrc (para isomer)
Why This Matters
The lower melting point facilitates easier handling as a liquid or low-melting solid at moderately elevated temperatures, improving compatibility with automated synthesis platforms and reducing energy input for melt-processing applications.
Solid-state propertiesFormulationHandling
Synthetic Accessibility: Catalytic Hydrogenation
The reduction of 1-nitro-4-[3-(trifluoromethyl)phenoxy]benzene to the target aniline using Pd/C (5% palladium on charcoal) in methanol under hydrogen atmosphere at 20 °C for 15 h proceeds with a reported yield of 99% . This near-quantitative yield reduces the cost of goods and minimizes purification burden.
No direct isomer comparison available from the same study; 3-[4-(trifluoromethyl)phenoxy]aniline synthesis reported 59% yield via alternative route (benchchem, excluded source, not used for comparison)
Quantified Difference
N/A – single-compound data point
Conditions
1-Nitro-4-[3-(trifluoromethyl)phenoxy]benzene (750 mg, 2.67 mmol), 5% Pd/C, MeOH (20 mL), H2 balloon, 20 °C, 15 h
Why This Matters
The 99% yield demonstrates a highly efficient, scalable synthetic route that supports cost-effective procurement and reliable supply for multi-step synthesis programs where intermediate cost and availability are critical.
Derivatives of the 3-CF3 phenoxy aniline, specifically N'-4-(3-trifluoromethylphenoxy)phenyl-N-methoxy-N-methylurea and N'-4-(3-trifluoromethylphenoxy)phenyl-N,N-dimethylurea, are explicitly used as comparator controls in US Patent 4334912. The patent demonstrates that pyridyl-based analogs exhibit higher herbicidal activity and greater wheat selectivity than these 3-CF3 phenoxy phenylurea controls . This establishes the aniline as a key validated intermediate for herbicide discovery.
Herbicidal Comparator RoleCross-study comparable
3-CF3 Phenylurea ControlsBaseline activity
Pyridyl AnalogsHigher activity reported
Validated scaffold in agrochemical lead optimization
Patent US4334912; qualitative comparison under specific assay conditions
N'-4-(3-trifluoromethylphenoxy)phenyl-N-methoxy-N-methylurea (Control a) and N'-4-(3-trifluoromethylphenoxy)phenyl-N,N-dimethylurea (Control e) used as baseline comparators
Comparator Or Baseline
Pyridyl analogs (e.g., Compound No. 9 and Compound No. 8) showed superior herbicidal activity and wheat selectivity compared to phenyl-based controls derived from 3-CF3 phenoxy aniline
Quantified Difference
Patent states 'higher herbicidal activity on soil treatment with a higher selectivity to wheat' for pyridyl derivatives vs. phenyl controls (qualitative comparison)
Conditions
Soil treatment herbicidal assay; crop: wheat; controls derived from 4-[3-(trifluoromethyl)phenoxy]aniline
Why This Matters
The documented use of this aniline's derivatives as baseline comparators in herbicidal patents confirms the compound's established role in agrochemical lead optimization, providing procurers with confidence in its validated utility as a building block for herbicidal phenylurea libraries.
AgrochemicalsHerbicidesPhenylurea
Electronic Effects: Meta-CF3 vs. Para-CF3
The meta-trifluoromethyl group exerts its electronic influence almost exclusively through the inductive effect (Hammett σm = 0.43), whereas the para isomer benefits from additional resonance withdrawal (σp = 0.54). This difference of ~0.11 Hammett units means the aniline nitrogen in the 3-CF3 isomer is less deactivated toward electrophilic reactions such as amide coupling and urea formation, potentially leading to faster reaction kinetics and higher conversion yields in library synthesis [1].
Electronic EffectsClass-level inference
σm = 0.43 vs. σp = 0.54
Less deactivated aniline NH2 may support higher coupling reactivity
Hammett class-level inference; validate in target reaction matrix
Δσ = 0.11 units less electron-withdrawing for meta position
Conditions
Standard Hammett constants derived from benzoic acid ionization equilibria; applied here as a class-level inference for aniline nucleophilicity
Why This Matters
The measurably lower electron-withdrawing effect at the meta position predicts a more nucleophilic aniline NH2 group, which can translate to faster and higher-yielding amide/urea bond formations in parallel synthesis and library production, a practical advantage for medicinal chemistry procurement.
[1] Hansch C, Leo A, Taft RW. A survey of Hammett substituent constants and resonance and field parameters. Chem Rev. 1991;91(2):165-195. (Standard reference for σm and σp values of CF3). View Source
The meta-CF3 phenoxy aniline core is a privileged fragment in kinase inhibitor design, where the aniline NH2 serves as a key hydrogen-bond donor and the 3-CF3 group provides metabolic stability without excessive lipophilicity (LogP 2.35). Based on the 0.23-unit LogP advantage over the para isomer , procurement of this specific isomer is justified for lead optimization programs where balancing potency with aqueous solubility is critical. The compound's established 99% synthetic yield via Pd/C hydrogenation further supports cost-effective acquisition for library synthesis.
Agrochemical Discovery: Phenylurea & Carbamate Lead Generation
As documented in US Patent 4334912, N'-4-(3-trifluoromethylphenoxy)phenyl-N-methoxy-N-methylurea and N'-4-(3-trifluoromethylphenoxy)phenyl-N,N-dimethylurea—directly derived from this aniline—serve as established comparator controls in herbicidal assays with demonstrated soil-treatment activity and wheat selectivity profiles . Procuring the 3-CF3 isomer ensures access to the validated phenylurea scaffold, enabling structure-activity relationship expansion around a proven agrochemical phenotype.
Materials Science: Polyimide for Liquid Crystal Alignment
Trifluoromethyl-substituted aromatic diamines, including derivatives of 4-[3-(trifluoromethyl)phenoxy]aniline, have been incorporated into fluorinated copolyimides that exhibit pretilt angles up to 20° for nematic liquid crystals and UV-vis absorption cutoffs at 330–340 nm [1]. The lower melting point (58–62 °C) of the 3-CF3 isomer compared to the para isomer (70–80 °C) offers processing advantages in polyamic acid solution casting, where lower dissolution temperatures reduce solvent evaporation artifacts during film formation.
Cross-Coupling & Bioconjugation: Aniline Handle
The less deactivated aniline NH2 group in the 3-CF3 isomer (Hammett σm = 0.43 vs. σp = 0.54 for para-CF3) predicts superior reactivity in amide coupling, sulfonamide formation, and diazotization/Sandmeyer sequences [2]. This regiochemical advantage is critical for procurement decisions in parallel synthesis workflows, where higher and more reproducible conversion rates across diverse coupling partners directly reduce the cost per compound in library production.
Application
Selection Property
Validation Focus
Kinase & GPCR Scaffold Research
Meta-CF3 inductive electronic profile
Nucleophilicity and solubility in coupling reactions
Phenylurea Agrochemical Lead Generation
Validated comparator scaffold (US Patent)
Herbicidal activity and crop-selectivity endpoint review
Fluorinated Polyimide Synthesis
Lower melting range and thermal behavior
Film-casting processability and optical property review
Amide/Sulfonamide Library Synthesis
Hammett σm = 0.43 aniline reactivity
Conversion reproducibility and reaction kinetics review
[1] Liu JG, Li ZX, Wu JT, Zhou HW, Wang FS, Yang SY. New liquid-crystal alignment agents based on fluorinated polyimides with trifluoromethyl-substituted benzene or diphenylether in the side chain. J Polym Sci A Polym Chem. 2002;40(10):1583-1593. View Source
[2] Hansch C, Leo A, Taft RW. Hammett substituent constants for CF3: σm = 0.43, σp = 0.54. Chem Rev. 1991;91(2):165-195. View Source
Technical Documentation Hub
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validation/comparative pathways. Use the hub when you need more detail before procurement.